molecular formula C11H22NO4+ B1203888 Isobutyrylcarnitine

Isobutyrylcarnitine

Numéro de catalogue: B1203888
Poids moléculaire: 232.3 g/mol
Clé InChI: LRCNOZRCYBNMEP-SECBINFHSA-O
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Isobutyrylcarnitine belongs to the class of organic compounds known as acyl carnitines. These are organic compounds containing a fatty acid with the carboxylic acid attached to carnitine through an ester bond. This compound has been detected in multiple biofluids, such as blood and urine. Within the cell, this compound is primarily located in the cytoplasm and adiposome.

Applications De Recherche Scientifique

Biomarker for Metabolic Disorders

Isobutyrylcarnitine has been identified as a potential biomarker for several metabolic disorders. Elevated levels of this compound in plasma are associated with conditions such as:

  • Isobutyryl-CoA Dehydrogenase Deficiency : This rare metabolic disorder leads to the accumulation of this compound due to impaired fatty acid metabolism. Clinical studies have shown that newborns with this deficiency exhibit significantly elevated levels of C4-carnitines, including this compound, in their acylcarnitine profiles .
  • Glutaric Aciduria Type 2 : Patients with this condition also show increased levels of this compound, which can be detected through newborn screening programs that analyze acylcarnitine profiles .
  • Traumatic Brain Injury : Conversely, decreased plasma levels of this compound have been observed in individuals who have suffered traumatic brain injuries, indicating its potential role in monitoring recovery and metabolic status post-injury .

Drug Interaction Studies

Recent research highlights the utility of this compound as a biomarker for evaluating drug interactions involving the Organic Cation Transporter 1 (OCT1). A study characterized an assay to quantify this compound in human plasma, demonstrating its application in early clinical trials to assess OCT1 inhibition by new pharmaceuticals . The findings suggest that monitoring this compound levels can provide insights into drug-drug interactions and help predict therapeutic outcomes.

Clinical Testing and Screening

This compound measurement has become integral in clinical testing, particularly through methods like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This technique allows for high-throughput analysis of acylcarnitines in urine and plasma samples, facilitating the diagnosis of metabolic disorders more efficiently .

Research on Acylcarnitines

The study of acylcarnitines, including this compound, is an evolving field. Research indicates that these compounds are crucial for transporting fatty acids into mitochondria for energy production via beta-oxidation. As more than 1000 types of acylcarnitines exist in the human body, ongoing research aims to uncover novel roles they may play in health and disease management .

Case Studies

Condition Findings Reference
Isobutyryl-CoA Dehydrogenase DeficiencyElevated C4-carnitines detected in newborn screening; confirmed through biochemical testing.
Glutaric Aciduria Type 2Increased urinary excretion of isobutyrylglycine and elevated plasma levels of this compound.
Traumatic Brain InjuryDecreased plasma levels of this compound observed post-injury; potential recovery marker.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying isobutyrylcarnitine in biological samples?

this compound is commonly analyzed using mass spectrometry (MS)-based metabolomics. Stable isotope dilution combined with liquid chromatography-tandem MS (LC-MS/MS) ensures high specificity and sensitivity. Authentic standards should be used for calibration, and fragmentation patterns (e.g., m/z 232.1547+ for this compound) must be validated against reference spectra . Cross-validation with orthogonal methods (e.g., nuclear magnetic resonance) is advised to confirm identity in complex matrices.

Q. How does this compound function as a biomarker of OCT1 activity in human studies?

this compound is a substrate of organic cation transporter 1 (OCT1/SLC22A1). Its urinary clearance correlates with OCT1 genotype: individuals with two wild-type alleles exhibit higher renal clearance compared to those with loss-of-function alleles. Study designs should include genotype-phenotype association analyses, linear regression for dose-response relationships, and stratification by OCT1 activity status .

Q. What are the key considerations for designing a pilot study on this compound in metabolic disorders?

  • Sample Collection: Prioritize matched blood and urine samples to assess compartment-specific dynamics.
  • Controls: Include healthy volunteers and patients with OCT1 polymorphisms.
  • Data Normalization: Adjust for creatinine levels in urine and hematocrit in blood.
  • Ethics: Ensure informed consent for genetic testing and metabolite profiling .

Advanced Research Questions

Q. How can conflicting data on this compound’s association with OCT1 activity be resolved?

Inconsistent findings (e.g., non-significant ANOVA vs. significant regression results) may arise from sample size limitations or confounding variables (e.g., diet, comorbidities). Mitigation strategies:

  • Power Analysis: Precalculate sample size using effect sizes from prior studies (e.g., mean clearance differences of 139 vs. 234 ml/min−1 ).
  • Multivariate Models: Adjust for covariates like age, renal function, and concomitant medications.
  • Replication Cohorts: Validate findings in independent populations or in vitro OCT1 transport assays .

Q. What experimental frameworks are suitable for investigating interspecies differences in this compound transport?

  • Comparative Physiology: Use transfected cell lines (e.g., human vs. murine OCT1) to quantify transport kinetics (Km, Vmax).
  • In Silico Modeling: Predict binding affinities via molecular docking simulations.
  • Translational Studies: Validate animal findings in humanized mouse models or ex vivo tissue samples .

Q. How should researchers address variability in this compound levels caused by genetic or environmental factors?

  • Genetic Stratification: Screen participants for OCT1 polymorphisms (e.g., rs12208357, rs34130495) and subgroup analyses.
  • Environmental Controls: Standardize fasting periods, prohibit supplements affecting acylcarnitine metabolism.
  • Longitudinal Sampling: Collect time-series data to distinguish transient fluctuations from stable phenotypes .

Q. What statistical approaches are optimal for analyzing this compound data in metabolome-wide association studies (MWAS)?

  • False Discovery Rate (FDR): Correct for multiple comparisons using Benjamini-Hochberg adjustments.
  • Pathway Enrichment: Map this compound to mitochondrial β-oxidation pathways via tools like MetaboAnalyst.
  • Machine Learning: Employ random forests or LASSO regression to identify co-metabolites predictive of OCT1 activity .

Q. Methodological Guidance

Q. How to formulate a hypothesis-driven research question on this compound’s role in disease mechanisms?

Apply the FINER criteria:

  • Feasible: Ensure access to OCT1-genotyped cohorts.
  • Novel: Investigate understudied contexts (e.g., drug-induced metabolic disturbances).
  • Ethical: Address privacy concerns in genetic-metabolomic data linkage.
  • Relevant: Align with translational goals (e.g., personalized dosing of OCT1 substrate drugs) .

Q. What protocols ensure reproducibility in this compound quantification across laboratories?

  • Standard Operating Procedures (SOPs): Detail pre-analytical (sample handling) and analytical (MS parameters) steps.
  • Interlaboratory Comparisons: Participate in proficiency testing programs.
  • Data Transparency: Publish raw spectra and calibration curves in supplementary materials .

Q. Tables

Table 1. Key Analytical Parameters for this compound Detection

ParameterSpecificationReference
Mass Transition (m/z)232.1547+ → 85.0 (MS/MS)
Retention Time4.2 min (C18 column, 2.1 × 100 mm)
LOD/LOQ0.1 nM / 0.3 nM (plasma)
Interassay CV<15%

Table 2. OCT1 Genotype-Dependent this compound Clearance

OCT1 AllelesMean Renal Clearance (ml/min−1)SEMp-value (vs. wild-type)
2 active13910Reference
1 active10415<0.05
0 active23445<0.01
Data adapted from Jensen et al. (2021)

Propriétés

Formule moléculaire

C11H22NO4+

Poids moléculaire

232.3 g/mol

Nom IUPAC

[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium

InChI

InChI=1S/C11H21NO4/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5/h8-9H,6-7H2,1-5H3/p+1/t9-/m1/s1

Clé InChI

LRCNOZRCYBNMEP-SECBINFHSA-O

SMILES

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C

SMILES isomérique

CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C

SMILES canonique

CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C

Synonymes

isobutyryl-1-carnitine
isobutyrylcarnitine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Isobutyrylcarnitine
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Isobutyrylcarnitine
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Isobutyrylcarnitine
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Isobutyrylcarnitine
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Isobutyrylcarnitine
1-Methyl-5-trityl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Isobutyrylcarnitine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.